molecular formula C15H11FO3 B8810243 Benzyl 3-fluoro-4-formylbenzoate CAS No. 777074-52-9

Benzyl 3-fluoro-4-formylbenzoate

Cat. No.: B8810243
CAS No.: 777074-52-9
M. Wt: 258.24 g/mol
InChI Key: YJAXZHBOMSCJLU-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-formylbenzoate is a useful research compound. Its molecular formula is C15H11FO3 and its molecular weight is 258.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

777074-52-9

Molecular Formula

C15H11FO3

Molecular Weight

258.24 g/mol

IUPAC Name

benzyl 3-fluoro-4-formylbenzoate

InChI

InChI=1S/C15H11FO3/c16-14-8-12(6-7-13(14)9-17)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

YJAXZHBOMSCJLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

Preparation Methods

Bromination-Oxidation Sequence

A widely adopted method involves bromination of a methyl group followed by oxidation to the formyl group. For example:

  • Bromination : 4-(Dibromomethyl)-3-fluorobenzoic acid is synthesized using N-bromosuccinimide (NBS) with benzoylperoxide as a radical initiator.

  • Oxidation : The brominated intermediate is treated with silver nitrate (AgNO₃) in ethanol and water to replace bromine with a hydroxyl group, followed by oxidation to the aldehyde.

Reaction Conditions :

StepReagents/ConditionsYield
BrominationNBS, benzoylperoxide, reflux (4 h)38–63%
OxidationAgNO₃, ethanol/water, 50°C, 0.916 h92%

This method ensures regioselective introduction of the formyl group at the 4-position.

Alternative Approaches

Other methods include:

  • Direct Formylation : Using Vilsmeier reagent (POCl₃/DMF) to formylate 3-fluoro-4-methylbenzoic acid, though yields are lower (~30%).

  • Microwave-Assisted Synthesis : Accelerated formylation under microwave irradiation (240°C, 10 bar) with sodium disulfite and DMF.

Esterification Strategies

The benzyl ester is typically formed via esterification of 3-fluoro-4-formylbenzoic acid with benzyl alcohol or benzyl chloride. Key methods include:

Acid-Catalyzed Esterification

Using benzyl chloride as the benzylating agent with a base (e.g., K₂CO₃) in polar aprotic solvents:

  • Reagents : 3-Fluoro-4-formylbenzoic acid, benzyl chloride, K₂CO₃.

  • Solvent : N,N-Dimethylacetamide (DMA) or toluene.

  • Conditions : 110°C, 24 h.

Advantages : High yields (up to 92%) with minimal byproducts.

Transesterification

Methyl 3-fluoro-4-formylbenzoate (a commercially available intermediate) can undergo transesterification with benzyl alcohol using catalysts like Cu(I) or Zr(Cp)₂(CF₃SO₃)₂·THF:

CatalystSolventTemperatureYield
Cu(I)Isoquinoline140–180°C85–90%
Zr(Cp)₂(CF₃SO₃)₂·THFBenzotrifluoride80°C75–85%

Phase-Transfer Catalysis

For benzyl chloride reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems (water/organic solvent).

Optimization of Reaction Parameters

Catalytic Systems

  • Zirconium Complexes : Zr(Cp)₂(CF₃SO₃)₂·THF accelerates esterification by stabilizing transition states, achieving equimolar reagent ratios with >75% conversion.

  • Copper Catalysts : Cu(I) salts (e.g., CuI) facilitate nucleophilic substitution in polar solvents like isoquinoline.

Solvent Effects

SolventReaction RateYield
TolueneModerate70–80%
DMAHigh85–92%
EthanolLow<50%

DMA and benzotrifluoride are preferred for their high solubility and stability under thermal conditions.

Purification Techniques

Post-reaction purification involves:

  • Filtration : Removal of insoluble salts (e.g., K₂CO₃) after esterification.

  • Distillation : Vacuum distillation for low-boiling impurities.

  • Column Chromatography : Silica gel with EtOAc/petroleum ether gradients for high-purity isolation.

Characterization Data

Key analytical data for benzyl 3-fluoro-4-formylbenzoate:

PropertyValue
Molecular Formula C₁₅H₁₁FO₃
Molecular Weight 264.24 g/mol
¹H NMR (CDCl₃)δ 10.1 (s, 1H, CHO), 7.9–7.4 (m, 8H, Ar), 5.2 (s, 2H, CH₂O)
¹³C NMR (CDCl₃)δ 190.2 (CHO), 168.5 (COO), 153.1 (C-F), 128–134 (Ar)

Comparative Analysis of Esterification Methods

MethodCatalystSolventTimeYieldReference
Acid-CatalyzedK₂CO₃DMA24 h92%
TransesterificationCu(I)Isoquinoline8 h85%
Zirconium-CatalyzedZr(Cp)₂(CF₃SO₃)₂·THFBenzotrifluoride24 h75%

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the formyl group in Benzyl 3-fluoro-4-formylbenzoate while preserving the benzyl ester?

  • Methodology :

  • Protection-Deprotection : Use temporary protective groups (e.g., silyl ethers) for the benzyl ester during formylation.
  • Vilsmeier-Haack Reaction : Introduce the formyl group via electrophilic aromatic substitution using POCl₃ and DMF .
  • Oxidative Methods : Convert a methyl group to formyl using CrO₃ or SeO₂ under controlled conditions.
  • Coupling Reactions : Employ carbodiimide reagents (e.g., DCC) with 4-DMAP to activate carboxylic acids for esterification, as demonstrated in similar benzoate syntheses .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Key Techniques :

TechniqueExpected DataReference
¹H NMR Formyl proton: δ ~10.1 ppm (s, 1H); Aromatic protons: δ 7.8–8.2 ppm (m, 7H); Benzyl CH₂: δ ~5.3 ppm (s, 2H)
¹⁹F NMR Single peak at δ ~-110 ppm (fluorine ortho to ester)
IR Ester C=O: ~1720 cm⁻¹; Formyl C=O: ~1700 cm⁻¹
  • Additional Methods : High-resolution mass spectrometry (HRMS) for molecular ion validation and elemental analysis for C, H, F content.

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodology :

  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention time against a certified standard.
  • Melting Point Analysis : Compare observed values with literature data; discrepancies may indicate impurities or polymorphs .
  • TLC : Monitor reaction progress using silica gel plates and a UV-active mobile phase (e.g., ethyl acetate/hexane).

Advanced Research Questions

Q. How can conflicting NMR data for the formyl and benzyl ester groups be resolved?

  • Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling patterns .
  • Computational Modeling : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values to validate assignments .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) that may obscure signals.

Q. What reaction conditions optimize the esterification of 3-fluoro-4-formylbenzoic acid with benzyl alcohol?

  • Optimization Parameters :

ParameterOptimal RangeReference
CatalystH₂SO₄ (0.5–1.0 mol%)
Molar Ratio (Acid:Alcohol)1:1.2
Temperature80–100°C
  • Monitoring : Use in-situ FTIR or Raman spectroscopy to track esterification progress.
  • Side Reaction Mitigation : Add molecular sieves to absorb water and prevent hydrolysis.

Q. How can computational methods predict the reactivity of the formyl group toward nucleophiles?

  • Approaches :

  • Fukui Indices : Calculate electrophilicity (ƒ⁺) at the formyl carbon to predict nucleophilic attack sites .
  • DFT Transition States : Model reaction pathways (e.g., aldol condensation) to assess activation barriers.
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and their impact on reactivity.

Q. What strategies address discrepancies in reported melting points for this compound?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Accurately determine melting behavior and identify polymorphs.
  • Recrystallization Screening : Test solvents (e.g., ethanol, acetonitrile) to isolate stable crystalline forms .
  • Purity Analysis : Correlate melting point variations with HPLC-determined impurity profiles.

Q. How can synthesis be scaled while maintaining yield and purity?

  • Scale-Up Strategies :

  • Design of Experiments (DoE) : Use response surface methodology to optimize catalyst loading and solvent ratios .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible results at larger volumes.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring.

Data Contradiction Analysis

  • Case Study : Conflicting ¹⁹F NMR chemical shifts in literature.
    • Root Cause : Differences in solvent (CDCl₃ vs. DMSO-d₆) or concentration affecting shielding effects.
    • Resolution : Standardize solvent and temperature conditions; reference internal standards (e.g., CFCl₃) .

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